molecular formula C18H18N2O4 B11515874 4-(2-Isobutyrylamino-benzoylamino)-benzoic acid

4-(2-Isobutyrylamino-benzoylamino)-benzoic acid

Cat. No.: B11515874
M. Wt: 326.3 g/mol
InChI Key: WWTPDWGPDZPINT-UHFFFAOYSA-N
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Description

4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes a benzoic acid core with two amide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with 2-methylpropanoyl chloride to form 4-(2-methylpropanamido)benzoic acid. This intermediate is further reacted with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID may involve large-scale batch processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropanamido)benzoic acid
  • 2-(2-methylpropanamido)benzoic acid
  • 4-(2-methylpropanamido)benzamide

Uniqueness

4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID is unique due to the presence of two amide groups attached to the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity, increased stability, and improved solubility, which are advantageous in both research and industrial contexts.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

4-[[2-(2-methylpropanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)20-15-6-4-3-5-14(15)17(22)19-13-9-7-12(8-10-13)18(23)24/h3-11H,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

WWTPDWGPDZPINT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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